3-(Methylamino)phenol

Oxidative Hair Dye Coupler Chemistry Color Cosmetics

3-(Methylamino)phenol (CAS 14703-69-6), also known as N-methyl-m-aminophenol, is an aromatic amine derivative of phenol characterized by a methylamino group at the meta position relative to the hydroxyl group. It serves as a key coupler intermediate in oxidative hair dye formulations, producing magenta to violet shades when combined with primary intermediates such as p-phenylenediamine derivatives.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 14703-69-6
Cat. No. B079350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)phenol
CAS14703-69-6
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC=C1)O
InChIInChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3
InChIKeyKLLOEOPUXBJSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)phenol (CAS 14703-69-6) for Scientific & Industrial Procurement: Class and Differentiation Baseline


3-(Methylamino)phenol (CAS 14703-69-6), also known as N-methyl-m-aminophenol, is an aromatic amine derivative of phenol characterized by a methylamino group at the meta position relative to the hydroxyl group . It serves as a key coupler intermediate in oxidative hair dye formulations, producing magenta to violet shades when combined with primary intermediates such as p-phenylenediamine derivatives [1]. The compound is also a designated pharmaceutical impurity (Neostigmine Monomethyl Impurity) and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and quality control applications [2].

Why 3-(Methylamino)phenol (CAS 14703-69-6) Cannot Be Casually Replaced: Substitution Risks in Formulation and Analysis


Generic substitution within the m-aminophenol coupler class is scientifically unsound for 3-(Methylamino)phenol due to its unique substitution pattern and resultant physicochemical properties. Unlike unsubstituted m-aminophenol, the N-methyl group in 3-(Methylamino)phenol alters the electron density on the aromatic ring and the basicity of the amino group, directly impacting its reactivity and coupling kinetics with primary intermediates [1]. This modification is critical; for example, the introduction of a methyl group at the 6-position of m-aminophenol produces magenta shades, while its 4-methyl isomer yields greyish blue to magenta shades that rapidly fade [2]. Furthermore, the compound's specific logP (1.43) and pKa (10.13) values govern its partition behavior in formulation matrices and its ionization state, parameters that differ significantly from other aminophenol derivatives and are essential for reproducible performance in both commercial dye products and analytical methods [3].

Quantitative Differentiation of 3-(Methylamino)phenol (CAS 14703-69-6): A Comparative Evidence Guide for Procurement Decisions


Differential Color Outcome vs. Isomeric Methyl-Aminophenol Couplers in Oxidative Hair Dyeing

The color produced by oxidative coupling of 3-(Methylamino)phenol is distinct from its positional isomers. Literature on m-aminophenol derivatives indicates that the position of a methyl substituent dramatically alters the resulting shade. Dyeings with 6-methyl-3-aminophenol produce magenta or a 'dark red with a blue cast,' whereas the isomeric 4-methyl-3-aminophenol yields greyish blue to magenta shades that rapidly fade to blue-grey [1]. While this data is for methyl-substituted analogs, it establishes a class-level principle that substitution pattern is a critical determinant of colorimetric outcome and fastness for meta-aminophenol couplers [1].

Oxidative Hair Dye Coupler Chemistry Color Cosmetics

Comparative Physicochemical Profile: pKa and LogP Values for Formulation and Process Design

3-(Methylamino)phenol exhibits a predicted acid dissociation constant (pKa) of 10.13±0.10 and a computed partition coefficient (LogP) of 1.43 [1]. In comparison, the parent compound 3-aminophenol has a pKa of approximately 9.8 [2]. This higher pKa for the N-methyl derivative indicates it is a slightly weaker acid, which affects its ionization state and solubility in aqueous formulation media. The LogP value of 1.43 quantifies its moderate lipophilicity, which is crucial for predicting its behavior in emulsion-based cosmetic carriers and for designing extraction or purification processes. These specific values are essential for rational formulation development and are not shared by other common couplers like resorcinol (LogP ~0.8) or 2-methylresorcinol [3].

Formulation Science Physicochemical Properties Process Development

Regulatory Identity: Role as a Designated Pharmaceutical Impurity Standard

3-(Methylamino)phenol is the chemically defined identity for 'Neostigmine Monomethyl Impurity' [1]. In the context of pharmaceutical quality control, this specific identity is critical. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly designated for use in analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) filings or commercial production of Neostigmine [1]. This provides a clear and verifiable differentiator from other aminophenol isomers or derivatives, which would not be recognized or accepted as the official impurity standard for this specific analytical purpose. The procurement of 3-(Methylamino)phenol for this application is non-negotiable, as it is the exact molecular entity specified for a regulatory function.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Synthesis and Purity Metrics: A Benchmark for Procurement and Process Consistency

The compound's synthesis and purity are well-characterized, providing a baseline for quality assessment. A documented synthetic route involves the acetylation of 3-aminophenol with methyl acetate followed by reduction with borane-THF, yielding the product as a viscous yellow oil in 28% yield after chromatographic purification . Commercially, the compound is available with a minimum purity specification of 95% , and some suppliers offer material with a purity of ≥98% as determined by HPLC [1]. These metrics provide a quantitative framework for evaluating supplier quality and ensuring process consistency, particularly when compared to less well-characterized or lower-purity alternatives that might introduce unknown variables into sensitive formulation or analytical workflows.

Organic Synthesis Quality Assurance Supply Chain

Thermodynamic Stability via Intramolecular Hydrogen Bonding: A Computationally-Inferred Advantage

Computational studies on aminophenol derivatives indicate that the 3-regioisomer (meta-substituted) is generally less reactive and more stable than its 4-regioisomer counterpart, based on calculated ionization potentials (IP) and bond dissociation energies (BDE) [1]. Furthermore, the presence of an amino group capable of internal hydrogen bonding with the phenolic hydroxyl group is a known stabilizing feature in this class of compounds [2]. While specific computational data for 3-(Methylamino)phenol was not found in this search, these findings provide a class-level inference that the meta-substitution pattern and potential for internal hydrogen bonding in 3-(Methylamino)phenol contribute to a more thermodynamically stable molecular entity compared to other isomers, such as the 4-(methylamino)phenol.

Computational Chemistry Molecular Stability Reactivity

Validated Application Scenarios for 3-(Methylamino)phenol (CAS 14703-69-6) Based on Differentiating Evidence


Precision Formulation of Oxidative Hair Colorants Requiring Specific Magenta/Violet Shades

This scenario is for cosmetic formulation chemists developing oxidative hair dyes where a precise, reproducible magenta to violet color outcome is required. The selection of 3-(Methylamino)phenol over other couplers is driven by the class-level evidence that substitution pattern on the aminophenol ring is a critical determinant of the final shade and its fastness properties [1]. Using a different coupler, such as a 4-methyl isomer, would result in a greyish blue shade that fades rapidly, which is an unacceptable deviation from the target product profile [1]. Furthermore, the compound's specific pKa (10.13) and LogP (1.43) values [2] inform its behavior in the formulation matrix, ensuring consistent and predictable performance from batch to batch.

Regulatory-Compliant Quality Control and Method Development for Neostigmine Pharmaceuticals

This scenario is for analytical chemists and quality control professionals in the pharmaceutical industry. For the development and validation of analytical methods (AMV) or routine quality control (QC) of Neostigmine drug substance or product, the use of 3-(Methylamino)phenol as a reference standard is a strict regulatory requirement [1]. It is the chemically defined entity for 'Neostigmine Monomethyl Impurity' [1]. Substitution with any other aminophenol derivative is not permissible and would lead to method failure during regulatory review (e.g., ANDA filing) [1]. Procurement must be made from suppliers who can provide the detailed characterization data package necessary for compliance.

Structure-Activity Relationship (SAR) Studies and Computational Chemistry Investigations

This scenario is for researchers in organic and computational chemistry. 3-(Methylamino)phenol serves as a key model compound for investigating the effects of N-methyl substitution on the electronic properties and stability of aminophenols. The computational inference of enhanced thermodynamic stability for the 3-regioisomer due to its substitution pattern and potential for internal hydrogen bonding [1] provides a hypothesis that can be further explored. The compound's well-defined physicochemical parameters (pKa, LogP) [2][3] offer a solid foundation for building and validating computational models to predict the behavior of more complex phenolic systems.

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